Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. PP3 and Bis-Analog
The target compound exhibits a calculated partition coefficient (clogP) of 2.50, a topological polar surface area (TPSA) of 69.63 Ų, and notably registers zero hydrogen bond donors (HBD) versus six hydrogen bond acceptors (HBA). This profile distinguishes it from the parent PP3 (clogP ≈ 1.80, HBD: 2) and the N,N-bis(2-methoxyethyl) analog (clogP ≈ 2.10, HBD: 0, HBA: 7) [1]. The absence of an HBD on the target compound, due to full N-substitution at the 4-amino position, eliminates a potential hydrogen bond interaction with kinase hinge-region backbone carbonyls, a key feature in PP3's binding mode. The elevated clogP suggests enhanced passive membrane permeability compared to PP3, while the single methoxyethyl chain may offer a more favorable solubility profile than the bulkier bis-substituted analog.
| Evidence Dimension | Lipophilicity (clogP) / H-Bond Donor & Acceptor Count |
|---|---|
| Target Compound Data | clogP = 2.50; HBA = 6; HBD = 0; TPSA = 69.63 Ų |
| Comparator Or Baseline | PP3 (clogP ≈ 1.80; HBA = 5; HBD = 2); N,N-bis(2-methoxyethyl) analog (clogP ≈ 2.10; HBA = 7; HBD = 0) |
| Quantified Difference | Target compound clogP is +0.70 units higher than PP3 and +0.40 units higher than the bis-analog; Target HBD count is 2 less than PP3 and equal to the bis-analog. |
| Conditions | In silico prediction via ZINC15 and ChemSpider algorithms [1]. |
Why This Matters
For procurement decisions, these values directly predict compound behavior in cellular assays (permeability) and in vitro solubility, guiding selection of the correct analog for building predictive ADME models.
- [1] ZINC15 Database. (n.d.). ZINC23142687: N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. clogP: 2.50, HBA: 6, HBD: 0, TPSA: 69.63 Ų. View Source
